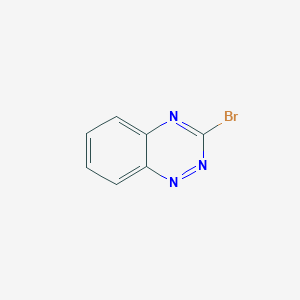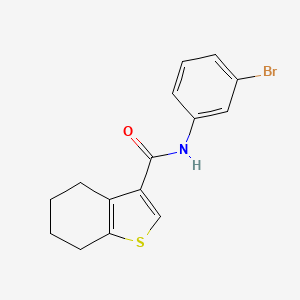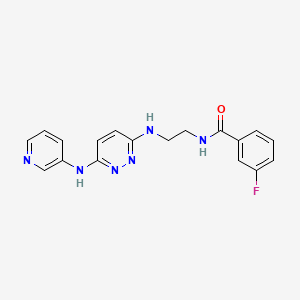
3-Bromo-1,2,4-benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,2,4-benzotriazine is a heterocyclic compound with the molecular formula C7H4BrN3. It is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
3-Bromobenzo[e][1,2,4]triazine is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in critical biological processes . .
Mode of Action
1,2,4-triazine derivatives are known to interact with their targets, leading to a variety of biological effects such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Biochemical Pathways
1,2,4-triazine derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-Bromobenzo[e][1,2,4]triazine is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the fine-tuned electronic properties of the compound
Cellular Effects
The effects of 3-Bromobenzo[e][1,2,4]triazine on various types of cells and cellular processes are not well-documented. Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . Therefore, it’s plausible that 3-Bromobenzo[e][1,2,4]triazine may have similar effects.
Molecular Mechanism
The molecular mechanism of action of 3-Bromobenzo[e][1,2,4]triazine is not well-understood. Triazines and tetrazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 3-Bromo-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated aromatic compound with a nitrogen-containing reagent. For instance, the preparation might involve the use of bromobenzene derivatives and azides in the presence of a catalyst . Industrial production methods often employ microwave-assisted synthesis or solid-phase synthesis to enhance yield and efficiency .
Chemical Reactions Analysis
3-Bromo-1,2,4-benzotriazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions, often facilitated by palladium catalysts.
Common reagents used in these reactions include palladium acetate, cuprous iodide, and trifluoroacetic acid. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted triazines .
Scientific Research Applications
3-Bromo-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antifungal, anticancer, and antiviral properties.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific electronic properties, such as semiconductors.
Comparison with Similar Compounds
3-Bromo-1,2,4-benzotriazine is unique among triazine compounds due to its specific bromine substitution, which imparts distinct electronic properties. Similar compounds include:
1,2,3-Triazine: Another isomer with different nitrogen positioning.
1,3,5-Triazine: Known for its use in herbicides and resins.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: Studied for its antifungal activity.
These compounds share the triazine core but differ in their substituents and specific applications, highlighting the versatility and adaptability of the triazine family .
Properties
IUPAC Name |
3-bromo-1,2,4-benzotriazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCLSWXWQFVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2457446.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
![N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide](/img/structure/B2457451.png)

![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)
![N-benzyl-4-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2457456.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)


![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
